

Spectroscopic data (NMR, IR, MS) of 7-Methoxy-4-chromanone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-4-chromanone

Cat. No.: B1365715

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **7-Methoxy-4-chromanone**

Abstract

7-Methoxy-4-chromanone (CAS No: 42327-52-6) is a key heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its structural elucidation is fundamental to quality control, reaction monitoring, and the design of new derivatives. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, unified public dataset for this specific molecule is sparse, this document synthesizes data from structural analogs and first principles to present a robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview

The structural features of **7-Methoxy-4-chromanone** ($C_{10}H_{10}O_3$) dictate its spectroscopic signature. The molecule comprises a bicyclic system with a benzene ring fused to a dihydropyranone ring. Key features include an aromatic ether (methoxy group), a conjugated ketone, an aliphatic ether linkage, and two methylene groups. Each of these components yields characteristic signals in different spectroscopic techniques, which, when integrated, provide a complete structural picture.

Caption: Molecular structure of **7-Methoxy-4-chromanone** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The analysis is performed in a deuterated solvent, typically chloroform-d (CDCl_3).

^1H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Based on the structure, we can predict a distinct set of signals.

Table 1: Predicted ^1H NMR Spectral Data for **7-Methoxy-4-chromanone** in CDCl_3

Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Integration	Assignment	Rationale
~7.85	d	J \approx 8.8	1H	H-5	Ortho-coupled to H-6; strongly deshielded by the adjacent C=O group.
~6.50	dd	J \approx 8.8, 2.4	1H	H-6	Ortho-coupled to H-5 and meta-coupled to H-8.
~6.45	d	J \approx 2.4	1H	H-8	Meta-coupled to H-6; shielded by the para-ether group.
~4.55	t	J \approx 6.5	2H	H-2	Methylene protons adjacent to the ring oxygen (O1).
~2.80	t	J \approx 6.5	2H	H-3	Methylene protons alpha to the carbonyl group.
~3.85	s	-	3H	-OCH ₃	Singlet for the methoxy group protons.

- Expertise & Experience: The aromatic region is expected to present an ABC spin system. The H-5 proton is the most downfield due to the anisotropic effect of the carbonyl group. The two methylene groups (C2 and C3) form an A₂X₂ system, appearing as two distinct triplets with identical coupling constants, a classic signature for the chromanone ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional type.

Table 2: Predicted ¹³C NMR Spectral Data for **7-Methoxy-4-chromanone** in CDCl₃

Chemical Shift (δ) / ppm	Carbon Assignment	Rationale
~191.0	C-4	Carbonyl carbon, significantly downfield.
~165.0	C-7	Aromatic carbon attached to the methoxy group, deshielded.
~162.5	C-8a	Aromatic carbon attached to the ring oxygen (O1).
~128.0	C-5	Aromatic CH carbon, deshielded by the adjacent C=O group.
~114.5	C-4a	Quaternary aromatic carbon.
~108.0	C-6	Aromatic CH carbon.
~101.0	C-8	Aromatic CH carbon, most upfield due to shielding effects.
~67.5	C-2	Aliphatic methylene carbon attached to oxygen.
~55.8	-OCH ₃	Methoxy carbon.
~37.5	C-3	Aliphatic methylene carbon alpha to the carbonyl.

- Trustworthiness: These predicted shifts are based on established substituent effects and comparison with data from structurally similar compounds such as 7-methoxy-2,2-dimethyl-4-chromanone[1][2]. The assignments can be unequivocally confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectral Analysis

The key functional groups—carbonyl, ether, and aromatic ring—give rise to strong, characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for **7-Methoxy-4-chromanone**

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3100-3000	C-H Stretch	Aromatic C-H	Characteristic of sp ² C-H bonds.
2980-2850	C-H Stretch	Aliphatic C-H	Characteristic of sp ³ C-H bonds in the methylene and methoxy groups.
~1680	C=O Stretch	Conjugated Ketone	A very strong and sharp absorption, typical for an aryl ketone. The frequency is slightly lowered due to conjugation with the aromatic ring.
1610, 1580	C=C Stretch	Aromatic Ring	Two distinct bands characteristic of the benzene ring vibrations.
~1260	C-O Stretch	Aryl Ether	Strong absorption from the Ar-O-CH ₃ and Ar-O-C ₈ a bonds.
~1150	C-O Stretch	Aliphatic Ether	Absorption from the C ₂ -O ₁ bond.

- Authoritative Grounding: The position of the carbonyl (C=O) stretch is highly diagnostic[3]. Its appearance around 1680 cm⁻¹ confirms its conjugated nature. The strong band around 1260 cm⁻¹ is a hallmark of the aryl ether linkage, a key feature of this molecule[4].

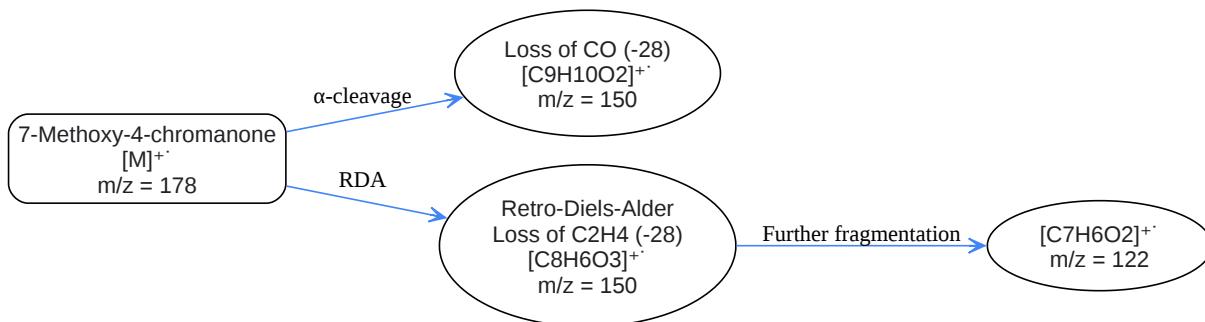
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid **7-Methoxy-4-chromanone** sample directly onto the crystal.
- Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$) for an appropriate number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
- Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

MS Analysis and Fragmentation


For **7-Methoxy-4-chromanone** ($\text{C}_{10}\text{H}_{10}\text{O}_3$), the exact mass is 178.06299 Da.

- Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M^{+}) is expected at $m/z = 178$.
- Key Fragmentation Pathway: Chromanones are well-known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation. This is a charge-site initiated cleavage that breaks the heterocyclic ring.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z	Proposed Fragment	Rationale
178	$[\text{C}_{10}\text{H}_{10}\text{O}_3]^{+}\cdot$	Molecular Ion ($\text{M}^{+}\cdot$)
150	$[\text{M} - \text{CO}]^{+}\cdot$ or $[\text{C}_9\text{H}_{10}\text{O}_2]^{+}\cdot$	Loss of a neutral carbon monoxide molecule from the carbonyl group. A common fragmentation for ketones.
122	$[\text{C}_7\text{H}_6\text{O}_2]^{+}\cdot$	Resulting from the Retro-Diels-Alder (RDA) fragmentation, representing the methoxyphenol radical cation.

- Expertise & Experience: The most diagnostic fragmentation is the RDA reaction. This pathway involves the cleavage of the C4-C4a and C2-O1 bonds, leading to the loss of ethylene (C_2H_4 , 28 Da) and the formation of a radical cation at m/z 150, or direct formation of the ion at m/z 122. The spectrum of the unsaturated analog, 7-Methoxy-4H-chromen-4-one, shows a strong peak at m/z 148 (loss of CO) and 133, supporting a similar fragmentation logic for the saturated counterpart[5].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 7-Methoxy-4-chromanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365715#spectroscopic-data-nmr-ir-ms-of-7-methoxy-4-chromanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com